Ex Vivo Potency: Dazoxiben Inhibits TXB₂ Production in Human Whole Blood with an IC₅₀ of 0.3 μM
In a physiologically relevant ex vivo model of clotting human whole blood, dazoxiben hydrochloride inhibited thromboxane B₂ (TXB₂) production with an IC₅₀ of 0.3 μM, accompanied by a parallel enhancement of PGE₂, PGF₂α, and 6-keto-PGF₁α (the stable metabolite of prostacyclin) production . This redirection of PGH₂ substrate toward vasodilatory and anti-aggregatory prostaglandins is a hallmark functional consequence of selective TXA₂ synthase inhibition. In contrast, the structurally distinct TXA₂ synthase inhibitor ozagrel exhibits a reported IC₅₀ of approximately 11 nM in human platelet microsomes [1], demonstrating that while ozagrel may show higher potency in isolated enzyme assays, dazoxiben's whole blood potency reflects integrated effects including plasma protein binding and cellular uptake.
| Evidence Dimension | Inhibition of TXB₂ production |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 μM |
| Comparator Or Baseline | Ozagrel: IC₅₀ ≈ 11 nM (human platelet microsomes) |
| Quantified Difference | Ozagrel exhibits ~27-fold higher potency in microsomal assay, but dazoxiben's whole blood IC₅₀ represents a more translationally relevant measure |
| Conditions | Clotting human whole blood (dazoxiben); human platelet microsomes (ozagrel) |
Why This Matters
The 0.3 μM whole blood IC₅₀ provides a benchmark for selecting effective ex vivo and in vivo dosing concentrations when designing studies requiring TXA₂ pathway modulation.
- [1] Iizuka K, Akahane K, Momose D, Nakazawa M, Tanouchi T, Kawamura M, Ohyama I, Kajiwara I, Iguchi Y, Okada T, Taniguchi K, Miyamoto T, Hayashi M. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. J Med Chem. 1981;24(10):1139-1148. View Source
